molecular formula C14H11NO2 B12701640 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- CAS No. 71510-98-0

1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)-

Cat. No.: B12701640
CAS No.: 71510-98-0
M. Wt: 225.24 g/mol
InChI Key: BRPRXHSBUHXHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is an organic compound with a complex structure that includes a naphthopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- typically involves multicomponent reactions. One common method is the condensation of 1-naphthol with aldehydes and oxobenzenepropane derivatives in the presence of a catalyst like BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthopyran derivatives with reduced functional groups.

Scientific Research Applications

1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA-PK and topoisomerase II, leading to its anticancer effects . The exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Naphtho(2,1-b)pyran-1-one, 3-(dimethylamino)-
  • 1H-Naphtho(2,1-b)pyran-1-one, 3-(ethylmethylamino)-

Uniqueness

1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methylamino group plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

71510-98-0

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(methylamino)benzo[f]chromen-1-one

InChI

InChI=1S/C14H11NO2/c1-15-13-8-11(16)14-10-5-3-2-4-9(10)6-7-12(14)17-13/h2-8,15H,1H3

InChI Key

BRPRXHSBUHXHOX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.